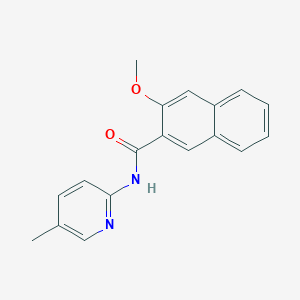
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
1. Receptor Agonist Research
A study by Glase et al. (1996) discusses compounds similar to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, specifically focusing on their roles as dopamine D3 receptor agonists. These compounds demonstrate selectivity for DA D3 over D2 receptors and exhibit varying degrees of agonist activity (Glase et al., 1996).
2. Complex Formation and Photophysical Properties
Xu et al. (2011) explored the reactions of a compound structurally related to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide with iridium, leading to the formation of a unique Ir(III) complex. This study highlights the compound's potential in forming metal complexes and its photophysical properties (Xu et al., 2011).
3. Antimicrobial Agent Synthesis
Al-Salahi et al. (2010) synthesized a series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. This research indicates the potential of compounds like 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide in developing antimicrobial agents (Al-Salahi et al., 2010).
4. Synthesis of Anti-Inflammatory Agents
Moloney (2001) synthesized a compound structurally related to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, targeting novel molecules as potential anti-inflammatory agents. This suggests the relevance of such compounds in the field of anti-inflammatory drug development (Moloney, 2001).
5. Naphthoquinone-Based Chemosensors
Gosavi-Mirkute et al. (2017) researched naphthoquinone-based chemosensors, utilizing compounds with structural similarities to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide. This study emphasizes the application of such compounds in detecting metal ions and their potential use in chemosensor technology (Gosavi-Mirkute et al., 2017).
properties
Product Name |
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-methoxy-N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-17(19-11-12)20-18(21)15-9-13-5-3-4-6-14(13)10-16(15)22-2/h3-11H,1-2H3,(H,19,20,21) |
InChI Key |
GGRHEXSJDYSXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)
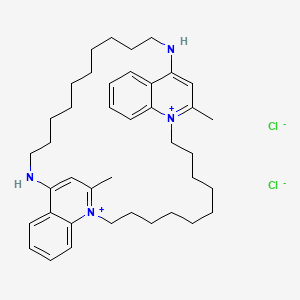
![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)
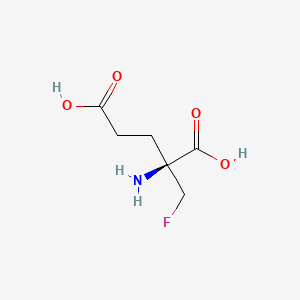
![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)
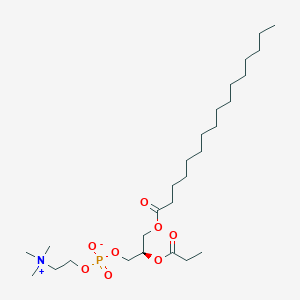
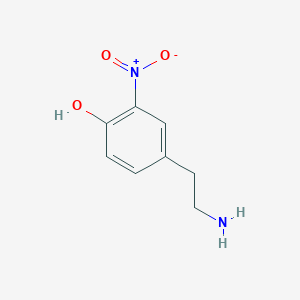
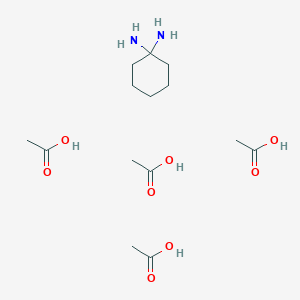
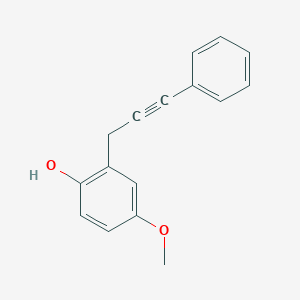
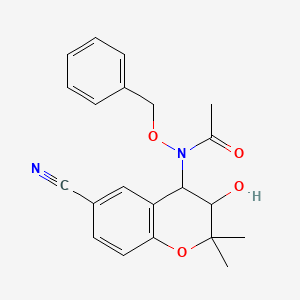
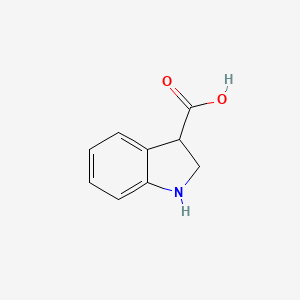
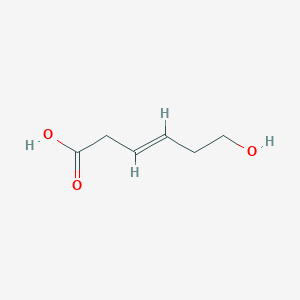
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)